CYP450 Inhibition Profile: Comparative IC50 Data for the Amide Derivative
The amide derivative of 3-Amino-5-phenylthiophene-2-carboxylic acid, 3-amino-5-phenyl-thiophene-2-carboxylic acid amide (CHEMBL207028), demonstrates a markedly lower inhibition potential for CYP3A4 compared to CYP2D6. Specifically, its IC50 for CYP3A4 inhibition is 3.5 µM, while its IC50 for CYP2D6 inhibition is >30 µM [1]. This differential inhibition profile suggests a lower propensity for CYP3A4-mediated drug-drug interactions relative to CYP2D6-mediated ones, a key consideration in lead optimization.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 3.5 µM; CYP2D6 IC50 = 30 µM |
| Comparator Or Baseline | 3-Amino-5-phenyl-thiophene-2-carboxylic acid amide vs. other CYP3A4 and CYP2D6 substrates |
| Quantified Difference | ~8.6-fold lower potency for CYP2D6 inhibition relative to CYP3A4 |
| Conditions | In vitro enzyme inhibition assays; data curated by ChEMBL from Boehringer Ingelheim Pharmaceuticals |
Why This Matters
This quantitative CYP inhibition data provides a critical benchmark for medicinal chemists prioritizing this scaffold; the observed selectivity suggests a potentially cleaner ADME profile compared to less selective aminothiophene analogs, reducing the risk of attrition due to off-target CYP interactions.
- [1] BindingDB. BDBM50186619: 3-amino-5-phenyl-thiophene-2-carboxylic acid amide (CHEMBL207028). Inhibition of CYP3A4 and CYP2D6. View Source
